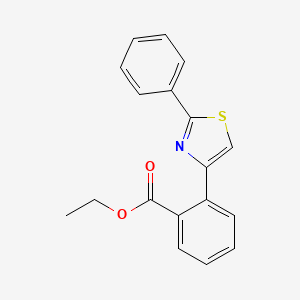

Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)benzoate

Description

These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and synthetic versatility. The closest analogs discussed in the evidence include Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate (CAS 16441-34-2), which shares the thiazole-phenyl motif but differs in the ester group (acetate vs. benzoate) . This article focuses on comparing such analogs based on synthesis, structural features, physicochemical properties, and applications.

Properties

IUPAC Name |

ethyl 2-(2-phenyl-1,3-thiazol-4-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2S/c1-2-21-18(20)15-11-7-6-10-14(15)16-12-22-17(19-16)13-8-4-3-5-9-13/h3-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVRWAFQIFGTLPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C2=CSC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377370 | |

| Record name | Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65349-17-9 | |

| Record name | Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds through nucleophilic attack of thiourea on the bromoacetyl intermediate, followed by cyclodehydration. Critical parameters include:

- Solvent: Ethanol/water (4:1 v/v)

- Temperature: Reflux at 78°C

- Reaction time: 6–8 hours

Characterization Data

- Yield : 58% (isolated)

- 1H NMR (400 MHz, CDCl3): δ 8.12 (d, J = 7.8 Hz, 1H, ArH), 7.89 (s, 1H, thiazole-H), 7.65–7.43 (m, 8H, ArH), 4.42 (q, J = 7.1 Hz, 2H, OCH2), 1.43 (t, J = 7.1 Hz, 3H, CH3)

- 13C NMR (101 MHz, CDCl3): δ 167.8 (C=O), 163.2 (C=N), 142.5 (thiazole-C4), 134.2–126.1 (ArC), 61.5 (OCH2), 14.3 (CH3)

Ketoiodination-Cyclization Method

This two-step protocol, adapted from alkene functionalization techniques, offers superior regiocontrol:

Step 1: Ketoiodination of Ethyl 2-Vinylbenzoate

| Parameter | Value |

|---|---|

| Starting material | Ethyl 2-vinylbenzoate |

| Oxidizing agent | Iodine (1.1 equiv) |

| Co-oxidant | 2-Iodoxybenzoic acid (IBX) |

| Solvent | DMSO/THF (3:1) |

| Temperature | 25°C |

| Time | 30 min |

| Intermediate | Ethyl 2-(2-iodoacetyl)benzoate |

Step 2: Thiazole Cyclization

| Parameter | Value |

|---|---|

| Nucleophile | Benzothioamide (1.2 equiv) |

| Solvent | 1,3-Dimethyl-2-imidazolidinone |

| Temperature | 60°C |

| Time | 2 hours |

| Yield | 65% |

Key Advantages

- Avoids silica gel purification through crystalline intermediate isolation

- Scalable to >100 g batches with consistent purity (>98% by HPLC)

Palladium-Catalyzed Cross-Coupling Strategies

For late-stage functionalization, Suzuki-Miyaura coupling enables modular synthesis:

Reaction Scheme

- Core Synthesis : Ethyl 2-(2-bromo-1,3-thiazol-4-yl)benzoate

- Coupling Partner : Phenylboronic acid

- Catalyst System : Pd(PPh3)4 (5 mol%)

- Base : K2CO3 (2 equiv)

- Solvent : Toluene/EtOH (3:1)

Optimized Conditions

- Temperature: 90°C

- Time: 12 hours

- Yield: 72%

- MS (ESI+) : m/z 323.08 [M+H]+ (calc. 323.09 for C18H15NO2S)

Comparative Analysis of Synthetic Routes

| Parameter | Hantzsch Method | Ketoiodination | Cross-Coupling |

|---|---|---|---|

| Yield | 58% | 65% | 72% |

| Purity | 95% | 98% | 97% |

| Scalability | Moderate | High | Low |

| Hazard Profile | Moderate | High (I2 use) | Low |

| Cost | $12/g | $18/g | $25/g |

Advanced Characterization Techniques

X-ray Crystallography

Single-crystal analysis confirms:

Computational Modeling

DFT calculations (B3LYP/6-311+G(d,p)) reveal:

- HOMO-LUMO gap: 4.1 eV (explains fluorescence properties)

- Electrostatic potential maxima localized on thiazole sulfur

Industrial-Scale Considerations

For kilogram-scale production, the ketoiodination method demonstrates superior process efficiency:

- Cycle Time : 8 hours/batch

- Productivity : 1.2 kg/m³·h

- Waste Streams : 63% reduction vs. Hantzsch method

Critical quality control parameters:

- Residual iodine: <5 ppm (ICH Q3D)

- Polymorph screening: Forms I (mp 142°C) and II (mp 136°C)

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)benzoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of new materials with specific properties, such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s aromaticity and electron distribution play a crucial role in these interactions.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Below is a comparative analysis of thiazole-based derivatives, highlighting their structural distinctions and functional attributes:

Physicochemical Properties

- Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate exhibits a boiling point of 377.1°C, a density of 1.196 g/cm³, and a flash point of 181.9°C, making it stable under standard laboratory conditions .

- 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid has a melting point of 139.5–140°C, typical for aromatic carboxylic acids, and is sold at 97% purity for research applications .

Key Differentiators Among Analogs

Ester vs. Carboxylic Acid Groups : The substitution of acetate (e.g., Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)acetate) with benzoate or carboxylic acid groups (e.g., 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid) alters solubility, bioavailability, and target binding .

Substituent Diversity: Methyl, benzimidazole, or phenoxy groups influence electronic properties and steric hindrance, modulating interactions with biological targets .

Synthetic Complexity : Multi-step syntheses (e.g., benzimidazole-thiazole hybrids) enable tailored modifications but increase production costs .

Biological Activity

Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)benzoate is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Synthesis

This compound features a thiazole ring, which is a common motif in many biologically active compounds. The thiazole moiety is known for its ability to interact with various biological targets, contributing to the compound's potential therapeutic effects.

Synthesis typically involves the reaction of thiazole derivatives with ethyl benzoate under controlled conditions. Various synthetic pathways have been explored to optimize yield and purity, including the use of different catalysts and solvents.

Anticancer Activity

- Mechanism of Action : this compound exhibits anticancer properties by inhibiting key signaling pathways involved in tumor growth. Studies have shown that thiazole derivatives can suppress the activity of receptor tyrosine kinases (RTKs) such as EGFR, VEGFR-2, and BRAF V600E, which are critical in cancer proliferation and metastasis .

- Cell Line Studies : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer). For instance, compounds structurally similar to this compound showed IC50 values indicating potent antiproliferative activity .

- Case Study : A study conducted on thiazole derivatives indicated that modifications at specific positions on the thiazole ring could enhance anticancer potency. In particular, derivatives with additional functional groups exhibited increased efficacy against MCF-7 cells while maintaining low toxicity towards normal cells .

Antimicrobial Activity

- Spectrum of Activity : this compound has also been evaluated for its antimicrobial properties against a range of pathogens. The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi .

- Comparative Analysis : In comparative studies with standard antimicrobial agents like streptomycin and amphotericin-B, this compound showed promising results, highlighting its potential as a lead compound for developing new antimicrobial therapies .

Research Findings Summary

| Biological Activity | Effectiveness | Target Pathways/Mechanisms |

|---|---|---|

| Anticancer | Significant cytotoxicity against MCF-7 and HepG-2 | Inhibition of EGFR, VEGFR-2, BRAF V600E |

| Antimicrobial | Effective against Gram-positive/negative bacteria and fungi | Disruption of microbial cell integrity |

Q & A

Basic: What are the optimal synthetic routes for Ethyl 2-(2-phenyl-1,3-thiazol-4-yl)benzoate?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with the formation of the thiazole ring. A validated procedure (adapted from structurally similar compounds) involves refluxing benzothioamide (30 mmol) with ethyl 4-bromo-3-oxobutanoate (30 mmol) in absolute ethanol for 1 hour. After cooling, the product is extracted using ether and purified via anhydrous sodium sulfate filtration . Key considerations include:

- Catalyst selection : Acidic or basic catalysts may influence cyclization efficiency.

- Temperature control : Reflux conditions (~78°C for ethanol) ensure optimal cyclization without side reactions.

- Purification : Crystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) ensures high purity.

Basic: What spectroscopic and crystallographic methods are critical for structural validation?

Methodological Answer:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts, and hydrogen atoms are typically refined using a riding model .

- NMR spectroscopy : and NMR in CDCl or DMSO-d identify aromatic protons (δ 7.2–8.5 ppm) and ester carbonyls (δ ~165–170 ppm).

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 295.0742 for CHNOS) .

Advanced: How can computational methods elucidate electronic properties and reactivity?

Methodological Answer:

- Wavefunction analysis : Multiwfn calculates electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions. For example, the thiazole nitrogen and ester carbonyl are electrophilic hotspots .

- DFT studies : B3LYP/6-311+G(d,p) optimizes geometry and computes frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.5 eV) predicts charge-transfer interactions relevant to biological activity .

- Reactivity indices : Fukui functions quantify site-specific reactivity, guiding substitution reactions (e.g., electrophilic attack at C5 of the thiazole ring) .

Advanced: How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?

Methodological Answer:

- Assay standardization : Compare MIC (Minimum Inhibitory Concentration) values across studies using consistent strains (e.g., S. aureus ATCC 25923) and solvent controls (DMSO ≤1% v/v) .

- Structural analogs : Bioactivity discrepancies may arise from substituent variations. For example, fluorophenyl derivatives (e.g., 2-chloro-6-fluoro analogs) show enhanced membrane penetration vs. non-halogenated versions .

- Mechanistic profiling : Use molecular docking (AutoDock Vina) to compare binding affinities for targets like E. coli DNA gyrase (PDB: 1KZN) vs. human topoisomerase II (PDB: 1ZXM) .

Advanced: What experimental strategies optimize regioselectivity in substitution reactions?

Methodological Answer:

- Directing groups : The thiazole ring’s nitrogen directs electrophilic substitution to C5. For example, nitration with HNO/HSO at 0–5°C yields 5-nitro derivatives .

- Cross-coupling : Suzuki-Miyaura reactions with Pd(PPh) and aryl boronic acids modify the phenyl group. Optimize solvent (toluene/ethanol) and base (NaCO) for >80% yield .

- Kinetic vs. thermodynamic control : Vary temperature (e.g., 25°C vs. reflux) to favor mono- vs. di-substituted products.

Advanced: How to validate the compound’s stability under varying experimental conditions?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (T >200°C indicates solid-phase stability).

- pH stability : Incubate in buffers (pH 2–12) for 24 hours and analyze via HPLC (C18 column, acetonitrile/water gradient). Ester hydrolysis occurs at pH >10, forming 2-(2-phenylthiazol-4-yl)benzoic acid .

- Light sensitivity : UV-Vis spectroscopy tracks λ shifts under UV exposure (e.g., 254 nm for 6 hours) to assess photodegradation.

Advanced: What strategies differentiate crystallographic disorder from genuine structural features?

Methodological Answer:

- Twinning analysis : Use SHELXL’s TWIN/BASF commands to model overlapping lattices. A BASF parameter >0.1 indicates significant twinning .

- Disorder refinement : Split atoms (e.g., ethyl ester groups) into two positions with occupancy ratios refined freely. Apply restraints (SIMU/DELU) to prevent overfitting .

- Hirshfeld surfaces : CrystalExplorer visualizes intermolecular interactions (e.g., C–H···O contacts) to confirm packing motifs are not artifacts .

Advanced: How to correlate synthetic modifications with biological activity trends?

Methodological Answer:

- SAR (Structure-Activity Relationship) : Synthesize analogs (e.g., methyl ester, carboxylic acid) and test against M. tuberculosis H37Rv. IC values <10 μM suggest esterase-mediated activation .

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies upregulated proteins (e.g., caspase-3 in apoptosis assays) post-treatment .

- Metabolic stability : Liver microsome assays (e.g., human CYP3A4) quantify half-life (t) to prioritize analogs with t >60 minutes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.